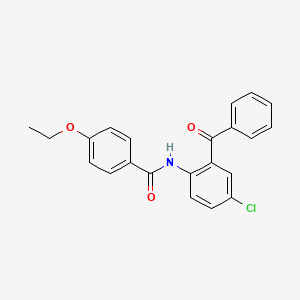

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide

Description

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is a benzophenone-derived amide featuring a 4-ethoxybenzamide group attached to a 2-benzoyl-4-chlorophenyl scaffold. The compound’s structural uniqueness arises from the combination of a chlorine atom at the para position of the phenyl ring, a benzoyl group at the ortho position, and an ethoxy-substituted benzamide moiety. This configuration confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Synthesis of analogous compounds (e.g., substituted N-(2-benzoyl-4-chlorophenyl)benzamides) involves condensing 2-amino-5-chlorobenzophenone with acyl chlorides in the presence of triethylamine (Et₃N) in 1,2-dichloroethane (DCE) . The ethoxy group in the 4-position of the benzamide moiety likely enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl analogs.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO3/c1-2-27-18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIWMAPVAWSEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted benzamides

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Ethoxy vs. Methoxy Groups : The 4-ethoxy group in the target compound increases steric bulk and lipophilicity compared to 4-methoxy analogs (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide ). This may enhance membrane permeability in agrochemical applications .

- Chlorine Position : The 4-chloro substituent in the benzoylphenyl ring is critical for intramolecular hydrogen bonding (N–H···O), observed in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide . This interaction stabilizes the molecule and may influence receptor binding.

Pharmacokinetic and Stability Profiles

- Degradation Pathways: N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, a nordiazepam derivative, reversibly degrades in acidic conditions but reforms during extraction, highlighting pH-dependent stability . In contrast, this compound’s ethoxy group likely reduces susceptibility to hydrolysis.

- Crystallographic Data : The title compound’s analog, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, crystallizes in a triclinic system (space group P1) with Cl···Cl interactions (3.304 Å) and C–H···π stacking, influencing solubility and crystallinity .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzamide structure with a benzoyl group and an ethoxy substituent. Its chemical formula is CHClNO, which indicates the presence of chlorine and nitrogen atoms that may influence its biological properties.

This compound exerts its biological effects through interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action is multifaceted:

- Inhibition of Enzymatic Activity : It can inhibit various enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Research indicates that this compound may trigger programmed cell death in cancer cells, an essential pathway for cancer treatment.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on cancer cell lines such as breast (SKBR-3) and colorectal (HT29) cancers. The IC values range from 0.80 μM to 1.38 μM, indicating potent activity compared to established anticancer agents.

- Apoptosis Induction : It has been observed to increase apoptosis rates in cancer cells, suggesting its potential as an anticancer agent through mechanisms independent of traditional pathways like COX-2 inhibition.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties:

- In Vitro Studies : Preliminary investigations have shown efficacy against various bacterial strains, which positions it as a potential candidate for developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorine Substituent | Enhances interaction with biological targets |

| Ethoxy Group | Modulates solubility and bioavailability |

| Benzamide Moiety | Critical for binding to target enzymes |

Modifications to the benzamide structure can significantly affect potency. For example, derivatives with electron-withdrawing groups tend to exhibit lower activity compared to those with electron-donating groups.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Cancer Research : In an experimental study, the compound was tested on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. These findings support its further development as an anticancer therapeutic agent.

- Antimicrobial Studies : A recent investigation into the antimicrobial properties revealed that derivatives of this compound exhibited promising results against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.